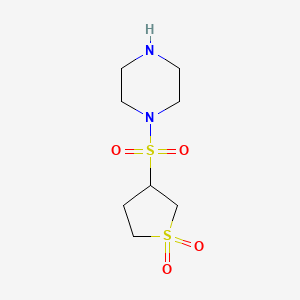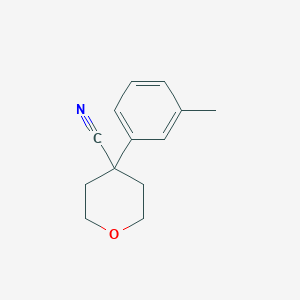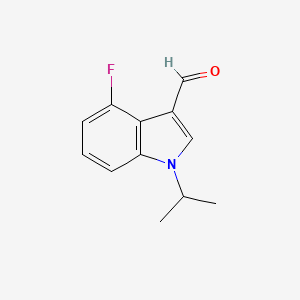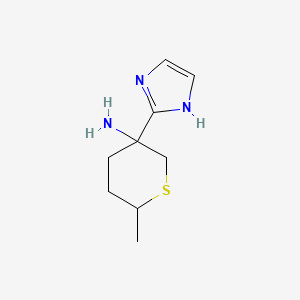![molecular formula C13H18ClNO B13218294 {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclobutylmethanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol involves several steps. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and reduction, to yield the final product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as those used in laboratory settings. The scalability of the process may involve optimization of reaction conditions and the use of industrial-grade equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol can be compared with other similar compounds, such as:
{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutyl}methanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol: This compound has a bromine atom instead of chlorine, which may result in different chemical and biological properties.
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopropyl}methanol: This compound has a cyclopropyl group instead of a cyclobutyl group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
[1-[2-amino-1-(3-chlorophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c14-11-4-1-3-10(7-11)12(8-15)13(9-16)5-2-6-13/h1,3-4,7,12,16H,2,5-6,8-9,15H2 |
Clé InChI |
ZEJFZFLLJDPWPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)

![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)


![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)



![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)


